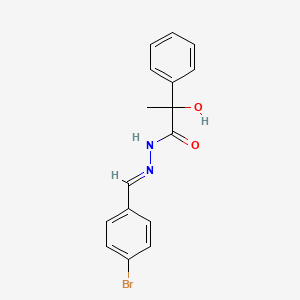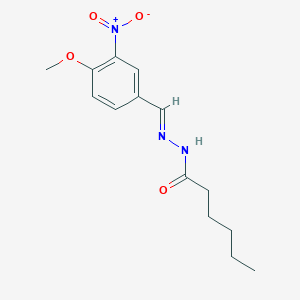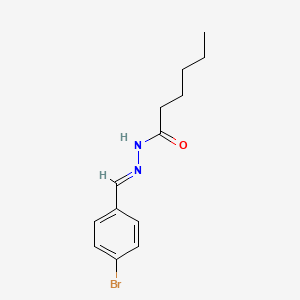
N'-(4-bromobenzylidene)hexanohydrazide
Overview
Description
N-(4-bromobenzylidene)hexanohydrazide, also known as BBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a hydrazide derivative that has been synthesized for its potential therapeutic applications. BBH is known for its unique chemical structure and has been studied extensively for its various biological activities.
Mechanism of Action
N'-(4-bromobenzylidene)hexanohydrazide exerts its biological activities through its interaction with various molecular targets. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N'-(4-bromobenzylidene)hexanohydrazide has also been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis. Additionally, N'-(4-bromobenzylidene)hexanohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)hexanohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(4-bromobenzylidene)hexanohydrazide has also been found to inhibit the growth of bacteria by disrupting their cell wall synthesis. Additionally, N'-(4-bromobenzylidene)hexanohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(4-bromobenzylidene)hexanohydrazide in lab experiments include its unique chemical structure, which allows for the exploration of its various biological activities. Additionally, N'-(4-bromobenzylidene)hexanohydrazide has been found to exhibit potent biological activities at low concentrations, making it an attractive compound for drug development. However, the limitations of using N'-(4-bromobenzylidene)hexanohydrazide in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research of N'-(4-bromobenzylidene)hexanohydrazide. One potential avenue of research is the development of N'-(4-bromobenzylidene)hexanohydrazide derivatives with improved solubility and reduced toxicity. Additionally, the exploration of N'-(4-bromobenzylidene)hexanohydrazide's potential therapeutic applications in the treatment of other diseases, such as viral infections and autoimmune disorders, could provide valuable insights into its biological activities. Further studies on the mechanism of action of N'-(4-bromobenzylidene)hexanohydrazide could also provide a better understanding of its various biological activities.
Scientific Research Applications
N'-(4-bromobenzylidene)hexanohydrazide has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has been extensively studied for its potential therapeutic applications in the treatment of cancer, bacterial infections, and inflammatory diseases.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-2-3-4-5-13(17)16-15-10-11-6-8-12(14)9-7-11/h6-10H,2-5H2,1H3,(H,16,17)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOQQQVEAQZIU-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-bromophenyl)methylideneamino]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



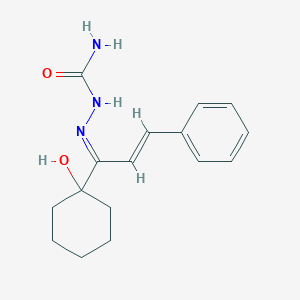


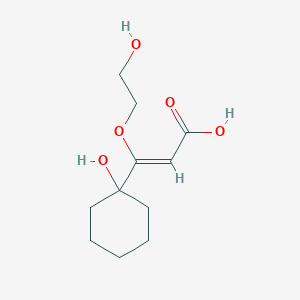
![5-(4-hydroxy-3-methoxyphenyl)-1,4,6-trimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B3841195.png)
![ethyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarboxylate](/img/structure/B3841199.png)
![N'-[1-(2-pyridinyl)ethylidene]isonicotinohydrazide](/img/structure/B3841210.png)
![N'-[1-(2-pyridinyl)ethylidene]hexanohydrazide](/img/structure/B3841216.png)
![N'-[1-(2-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B3841222.png)

![ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate](/img/structure/B3841234.png)

